ginsenoside F2

Overview

Description

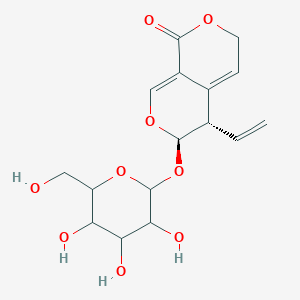

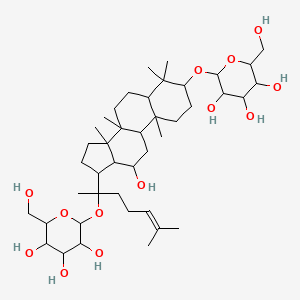

Ginsenoside F2 is a minor ginsenoside derived from the Panax ginseng plant. Ginsenosides are the primary active components of ginseng, known for their wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities . This compound, in particular, has garnered attention for its potent biological activities and potential therapeutic applications .

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other bioactive ginsenosides.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Mechanism of Action

Ginsenoside F2 exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, apoptosis, and inflammation . Additionally, this compound interacts with steroidal receptors, enhancing its anti-cancer and anti-inflammatory activities .

Safety and Hazards

Future Directions

The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides like F2 using synthetic biology techniques effective for their large-scale production . In the future, the discovery of more glycosyltransferases (GTs) and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .

Biochemical Analysis

Biochemical Properties

Ginsenoside F2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced from Ginsenoside Rb1 through the hydrolytic metabolic reactions carried out by β-glucosidase of rat intestinal bacteria . The nature of these interactions is primarily enzymatic, where this compound is the product of the reaction .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound is produced when Ginsenoside Rb1 is hydrolyzed by β-glucosidase .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, this compound is produced from Ginsenoside Rb1 through the action of β-glucosidase .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound is found throughout the Panax ginseng species, particularly in its root .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ginsenoside F2 can be synthesized through the biotransformation of major ginsenosides such as ginsenoside Rd. This process involves the use of specific glycosidase enzymes that catalyze the deglycosylation of ginsenoside Rd to produce this compound . The enzymes can be sourced from microorganisms such as Bifidobacterium breve .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation techniques. For instance, the use of engineered Saccharomyces cerevisiae strains has been explored for the large-scale production of this compound . These strains are genetically modified to express key enzymes involved in the biosynthesis pathway of this compound, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Ginsenoside F2 undergoes various chemical reactions, including oxidation, hydrolysis, and glycosylation . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Hydrolysis: Acidic or enzymatic hydrolysis can be employed to break down glycosidic bonds.

Glycosylation: Enzymatic glycosylation using glycosyltransferases can add sugar moieties to specific positions on the ginsenoside molecule.

Major Products

The major products formed from these reactions include various minor ginsenosides with enhanced pharmacological properties. For example, the oxidation of this compound can lead to the formation of ginsenoside compound K, which has shown significant anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Ginsenoside Rd: A major ginsenoside that can be converted to ginsenoside F2 through enzymatic deglycosylation.

Ginsenoside Rg3: Another minor ginsenoside with similar anti-cancer properties.

Ginsenoside Rh2: Known for its potent anti-cancer and anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific glycosylation pattern, which enhances its bioavailability and pharmacological activity compared to other ginsenosides . Its ability to modulate multiple signaling pathways and interact with various molecular targets makes it a promising candidate for therapeutic applications.

properties

IUPAC Name |

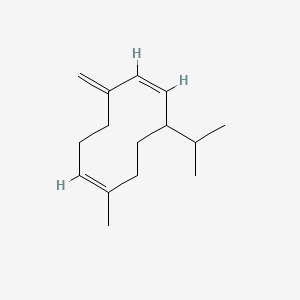

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIROVJVGRGSPO-JBVRGBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432763 | |

| Record name | ginsenoside F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62025-49-4 | |

| Record name | Ginsenoside F2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62025-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ginsenoside F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the primary molecular targets of ginsenoside F2?

A1: Research suggests that F2 interacts with various molecular targets, including:

- Peroxisome proliferator-activated receptor gamma (PPARγ): F2 exhibits binding affinity to PPARγ [], a key transcription factor involved in adipocyte differentiation and lipid metabolism.

- AMP-activated protein kinase (AMPK): F2 has been shown to activate the AMPK pathway [], which plays a crucial role in regulating energy homeostasis and lipid metabolism.

- Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway: F2 activates the Nrf2/Keap1 pathway [, , ], leading to the upregulation of antioxidant enzymes and protection against oxidative stress.

Q2: How does F2's interaction with these targets translate into its observed effects?

A2: F2's binding to PPARγ inhibits adipocyte differentiation and reduces lipid accumulation [], contributing to its anti-obesity effects. The activation of AMPK by F2 further suppresses adipogenesis and promotes energy expenditure []. Additionally, by activating the Nrf2/Keap1 pathway, F2 enhances the expression of antioxidant enzymes like SOD and GSH-Px, thereby protecting cells against oxidative damage [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C42H72O13 and a molecular weight of 784.99 g/mol.

Q4: What spectroscopic data is available for the structural elucidation of F2?

A4: Structural characterization of F2 typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , ]. These techniques provide information on the compound's structure, functional groups, and molecular weight.

Q5: How is F2 typically produced using enzymatic biotransformation?

A5: Several studies highlight the use of enzymes like β-glucosidase from various microbial sources for the biotransformation of major ginsenosides like Rb1 and Rd into F2 [, , , , , , , , , , , , ]. These biotransformation processes often involve optimizing conditions like temperature, pH, and substrate concentration to enhance F2 yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.